molecular formula C10H13NO5 B2432276 2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid CAS No. 96683-95-3

2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid

Cat. No.: B2432276
CAS No.: 96683-95-3
M. Wt: 227.216
InChI Key: STTIUFGEAKGSBM-UHFFFAOYSA-N
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Description

“2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid” is an organic compound with the IUPAC name N-(ethoxycarbonyl)-N-(furan-2-ylmethyl)glycine . It has a molecular weight of 227.22 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13NO5/c1-2-15-10(14)11(7-9(12)13)6-8-4-3-5-16-8/h3-5H,2,6-7H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 227.22 . It is typically stored at room temperature .

Scientific Research Applications

Coordination with Metal Ions

Tetronic acids, including compounds similar to 2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid, exhibit significant biological and pharmacological activities. Research by Athanasellis et al. (2009) focused on the complexation reactions of similar tetronic acids with copper (II) and cobalt (II) ions. This research sheds light on the potential of such compounds in forming metal complexes, which can be crucial in various biological systems (Athanasellis et al., 2009).

Synthetic Applications

The synthesis of compounds closely related to this compound has been explored in several studies. For instance, Ganesh et al. (2017) successfully synthesized a similar compound through a high-yielding process involving formaldehyde, furfurylamine, and acrylic acid. The resulting glycine ester derivative was characterized using various spectroscopic techniques, demonstrating the potential for diverse synthetic applications of such compounds (Ganesh et al., 2017).

Chemical Reactions and Derivatives

Research on the reactivity and derivative formation of related furan compounds has been conducted by Rijke and Boelens (1973, 2010). They explored the preparation of 2-alkyl-4-ethoxycarbonyl-5-methyl-3-oxo-2H-furans and their reactions with various nucleophiles. Their findings contribute to understanding the chemical behavior of similar furan derivatives, potentially informing the utilization of this compound in chemical syntheses (Rijke & Boelens, 1973, 2010).

Potential Biomedical Applications

Frisch et al. (1996) developed new heterobifunctional reagents that include structures resembling this compound. These reagents, useful for coupling peptides to liposomes, highlight the potential biomedical applications of such compounds in drug delivery and immunization strategies (Frisch et al., 1996).

Properties

IUPAC Name

2-[ethoxycarbonyl(furan-2-ylmethyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-2-15-10(14)11(7-9(12)13)6-8-4-3-5-16-8/h3-5H,2,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTIUFGEAKGSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(CC1=CC=CO1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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